

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Iodo-indazoles

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Compound of Interest

Compound Name:	Methyl 3- <i>iodo</i> -1 <i>H</i> -indazole-7-carboxylate
Cat. No.:	B1360855

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Audience: Researchers, scientists, and drug development professionals.

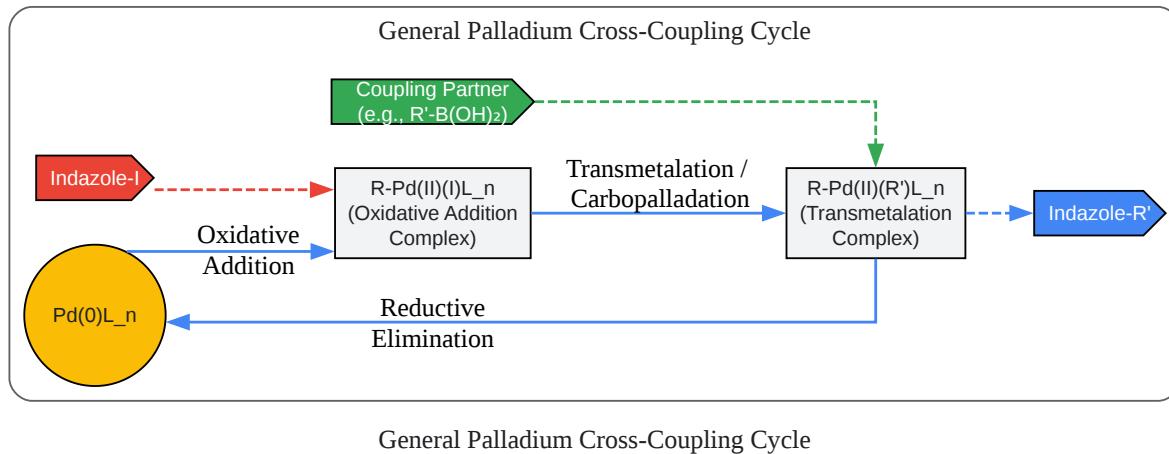
Introduction: The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-cancer and anti-inflammatory properties. The functionalization of the indazole ring is a critical strategy in drug discovery, and palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for this purpose. Among halo-indazoles, iodo-indazoles offer an optimal balance of reactivity and stability, making them excellent substrates for introducing molecular diversity at specific positions. These application notes provide a comparative overview and detailed protocols for key palladium-catalyzed cross-coupling reactions of iodo-indazoles, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

General Reactivity and Principles

The reactivity of an iodo-indazole in cross-coupling reactions is influenced by electronic and steric factors. The C3 position is generally the most electron-deficient and, therefore, often exhibits the highest reactivity towards the initial oxidative addition step to the palladium(0) catalyst. For reactions at the C3 position, protection of the N1-H of the indazole ring (e.g., with a Boc group) is often crucial to prevent side reactions and improve yields.

The general catalytic cycle for these reactions involves the oxidative addition of the iodo-indazole to a Pd(0) species, followed by transmetalation (for Suzuki) or carbopalladation (for

Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.



General Palladium Cross-Coupling Cycle

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General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling iodo-indazoles with organoboron reagents. This reaction is fundamental for synthesizing biaryl and heteroaryl-aryl structures, which are of significant interest as kinase inhibitors in drug development.

Data Presentation: Suzuki-Miyaura Coupling Conditions

Iodo-indazole Isomer	Boronic Acid	Catalyst / Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
N-Boc-3-iodo-1H-indazole	Phenylboronic acid	Pd(PPh ₃) ₄	K ₂ CO ₃	THF/H ₂ O (4:1)	80	12	92	
3-iodo-1H-indazole	4-Methoxyphenyl boronic acid	Pd(dppf)Cl ₂	K ₂ CO ₃	Dioxane	100	16	85	
5-bromo-1-ethyl-1H-indazole*	N-Boc-2-pyrroleboronic acid	Pd(dppf)Cl ₂	K ₂ CO ₃	DME	80	2	High	
3-iodo-1H-indazole	Pinacol vinyl boronate	Pd(OAc) ₂	Na ₂ CO ₃ (2N aq.)	D				

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